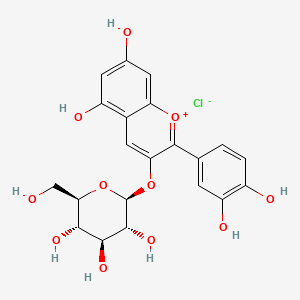

Kuromanine

描述

Kuromanin is a natural product found in Acer crataegifolium, Camellia sinensis, and other organisms with data available.

Structure

3D Structure

属性

CAS 编号 |

47705-70-4 |

|---|---|

分子式 |

C21H21O11+ |

分子量 |

449.4 g/mol |

IUPAC 名称 |

(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C21H20O11/c22-7-16-17(27)18(28)19(29)21(32-16)31-15-6-10-12(25)4-9(23)5-14(10)30-20(15)8-1-2-11(24)13(26)3-8/h1-6,16-19,21-22,27-29H,7H2,(H3-,23,24,25,26)/p+1/t16-,17-,18+,19-,21-/m1/s1 |

InChI 键 |

RKWHWFONKJEUEF-GQUPQBGVSA-O |

SMILES |

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O.[Cl-] |

手性 SMILES |

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O |

规范 SMILES |

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O |

其他CAS编号 |

7084-24-4 |

同义词 |

cyanidin 3-O-beta-D-glucopyranoside cyanidin 3-O-glucopyranoside kuromanin |

产品来源 |

United States |

Foundational & Exploratory

A Technical Guide to Kuromanin: Natural Sources, Quantification, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kuromanin, chemically known as cyanidin-3-O-glucoside, is a prominent member of the anthocyanin family of flavonoids, responsible for the vibrant red, purple, and blue pigmentation in numerous plants. Beyond its role as a natural colorant, Kuromanin has garnered significant scientific interest for its potent antioxidant, anti-inflammatory, and potential therapeutic properties. This technical guide provides a comprehensive overview of the primary natural sources of Kuromanin, detailed methodologies for its extraction and quantification, and an exploration of its known biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Primary Natural Sources of Kuromanin

Kuromanin is widely distributed throughout the plant kingdom, with particularly high concentrations found in various berries, fruits, and vegetables. The content of Kuromanin can vary significantly depending on the plant species, cultivar, growing conditions, and maturity at harvest.

Major Dietary Sources

Berries are among the richest sources of Kuromanin. Notably, black raspberries, elderberries, and blackberries exhibit exceptionally high levels of this anthocyanin.[1][2] Other significant fruit sources include blackcurrants, chokeberries, and certain varieties of cherries and plums.[3] In addition to fruits, pigmented grains and vegetables, such as black rice and purple corn, are also excellent sources of Kuromanin.[4][5][6]

Quantitative Data Summary

The following table summarizes the quantitative content of Kuromanin (cyanidin-3-O-glucoside) in a variety of natural sources, expressed in milligrams per 100 grams of fresh weight (FW), unless otherwise specified. This data has been compiled from various scientific studies and databases to provide a comparative overview for researchers.

| Natural Source | Scientific Name | Kuromanin Content (mg/100g FW) | Reference(s) |

| Berries | |||

| Black Raspberry | Rubus occidentalis | 39 - 996 (in juice, mg/100mL) | [1][2] |

| Black Elderberry | Sambucus nigra | 42 - 88 (in juice and liqueur, mg/kg) | [7] |

| Blackberry | Rubus fruticosus | 138.72 (mean) | [3] |

| Blackcurrant | Ribes nigrum | 25.07 (mean) | [3] |

| Chokeberry (Aronia) | Aronia melanocarpa | 19.64 (mean) | [3] |

| Red Raspberry | Rubus idaeus | 14.89 (mean) | [3] |

| Highbush Blueberry | Vaccinium corymbosum | 1.37 (mean) | [3] |

| Lowbush Blueberry | Vaccinium corymbosum | 7.50 (mean) | [3] |

| Strawberry | Fragaria × ananassa | 2.88 (mean) | [3] |

| Fruits | |||

| Sweet Cherry | Prunus avium | 18.73 (mean) | [3] |

| Plum | Prunus domestica | 8.63 (mean) | [3] |

| Grains | |||

| Black Rice | Oryza sativa L. | 358 - 4099 (in flour, mg/100g DW) | [8] |

| Vegetables | |||

| Purple Corn | Zea mays L. | Major anthocyanin present | [6] |

Note: DW = Dry Weight. Content can vary significantly based on cultivar, ripeness, and processing.

Experimental Protocols for Kuromanin Analysis

Accurate quantification of Kuromanin in natural sources is crucial for research and development purposes. The following sections outline a general workflow and specific methodologies for the extraction, purification, and quantification of Kuromanin.

Experimental Workflow

The general procedure for analyzing Kuromanin content involves sample preparation, extraction, purification (optional but recommended for complex matrices), and quantification, typically by High-Performance Liquid Chromatography (HPLC).

Detailed Methodologies

This protocol describes a common method for extracting anthocyanins, including Kuromanin, from fruit and vegetable samples.

-

Materials:

-

Fresh or frozen plant material

-

Liquid nitrogen

-

Extraction solvent: Methanol with 0.1% HCl or 1% formic acid (v/v)

-

Centrifuge

-

Rotary evaporator

-

-

Procedure:

-

Freeze the plant material with liquid nitrogen and grind it into a fine powder using a mortar and pestle or a grinder.

-

Weigh the powdered sample and add the extraction solvent at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).

-

Sonicate the mixture for 15-30 minutes in an ultrasonic bath, maintaining a low temperature to prevent degradation.

-

Centrifuge the mixture at 4000-5000 rpm for 15-20 minutes at 4°C.

-

Collect the supernatant. Repeat the extraction process on the pellet to ensure complete recovery of anthocyanins.

-

Combine the supernatants and concentrate the extract using a rotary evaporator at a temperature below 40°C.

-

The resulting crude extract can be used for further purification or directly for HPLC analysis after filtration.

-

For complex matrices, purification is often necessary to remove interfering compounds like sugars, organic acids, and other phenolics. C18 cartridges are commonly used for this purpose.[9]

-

Materials:

-

C18 SPE cartridge

-

Methanol

-

Ethyl acetate

-

Acidified water (e.g., water with 0.1% formic acid)

-

Acidified methanol (e.g., methanol with 0.1% formic acid)

-

-

Procedure:

-

Conditioning: Condition the C18 cartridge by passing methanol followed by acidified water through it.

-

Loading: Load the crude extract onto the cartridge.

-

Washing: Wash the cartridge with acidified water to remove polar impurities like sugars and organic acids. A subsequent wash with ethyl acetate can be used to remove less polar, non-anthocyanin phenolics.[9]

-

Elution: Elute the anthocyanins, including Kuromanin, from the cartridge using acidified methanol.

-

The purified extract is then ready for HPLC analysis.

-

HPLC coupled with a photodiode array (PDA) or mass spectrometry (MS) detector is the standard method for the separation and quantification of individual anthocyanins.

-

Instrumentation and Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used with two solvents:

-

Solvent A: Water with 0.5% - 5% formic acid.

-

Solvent B: Acetonitrile or Methanol with 0.5% - 5% formic acid.

-

-

Gradient Program (Example):

-

0-5 min: 5-10% B

-

5-25 min: 10-30% B

-

25-30 min: 30-50% B

-

30-35 min: 50-10% B

-

35-40 min: 10% B (re-equilibration)

-

-

Flow Rate: 0.8 - 1.0 mL/min.

-

Injection Volume: 10 - 20 µL.

-

Detection: PDA detector at 520 nm (the characteristic wavelength for cyanidin glycosides). MS detection can be used for confirmation of identity based on mass-to-charge ratio.

-

Quantification: Kuromanin is quantified by comparing the peak area of the sample with that of a certified reference standard of cyanidin-3-O-glucoside.

-

Biological Activity and Signaling Pathways

Kuromanin exhibits a range of biological activities that are of significant interest for drug development and nutritional science. Its mechanisms of action often involve the modulation of key cellular signaling pathways.

Antioxidant and Anti-inflammatory Effects

Kuromanin is a potent antioxidant, capable of scavenging free radicals and reducing oxidative stress.[10] Its anti-inflammatory properties are mediated through the inhibition of pro-inflammatory signaling pathways.

Nuclear factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) are critical signaling pathways involved in the inflammatory response. Kuromanin has been shown to suppress the activation of NF-κB and the phosphorylation of key MAPK proteins (ERK, JNK, and p38), thereby reducing the production of pro-inflammatory cytokines and mediators.[7]

Regulation of Cellular Metabolism via the AMPK Pathway

The AMP-activated protein kinase (AMPK) is a key cellular energy sensor that plays a crucial role in regulating metabolism. Kuromanin has been found to activate AMPK, leading to downstream effects such as the suppression of gluconeogenesis in the liver.[9][10] This suggests a potential role for Kuromanin in the management of metabolic disorders. The activation of AMPK by Kuromanin can occur through an increase in the cellular AMP/ATP ratio and via the adiponectin receptor signaling pathway.[9]

Conclusion

Kuromanin is a widely available natural compound with significant potential for applications in the pharmaceutical and nutraceutical industries. This guide has provided a detailed overview of its primary natural sources, robust methodologies for its analysis, and insights into its molecular mechanisms of action. The presented data and protocols offer a solid foundation for researchers to further explore the therapeutic potential of this promising anthocyanin. Future research should continue to investigate the bioavailability and clinical efficacy of Kuromanin in various disease models.

References

- 1. preprints.org [preprints.org]

- 2. Anti-Inflammatory Activity of Kurarinone Involves Induction of HO-1 via the KEAP1/Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. [PDF] Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects | Semantic Scholar [semanticscholar.org]

- 5. preprints.org [preprints.org]

- 6. researchgate.net [researchgate.net]

- 7. Cyanidin-3-O-Glucoside Ameliorates Lipopolysaccharide-Induced Injury Both In Vivo and In Vitro Suppression of NF-κB and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ultrasonic-assisted Acidification Methanol Extraction of Anthocyanins from Sweet Cherry Fruit and Its Antioxidant Activity [spgykj.com]

- 9. journals.usamvcluj.ro [journals.usamvcluj.ro]

- 10. Mechanism of Action of Cyanidin 3-O-Glucoside in Gluconeogenesis and Oxidative Stress-Induced Cancer Cell Senescence - PMC [pmc.ncbi.nlm.nih.gov]

Kuromanine Chloride vs. Cyanidin-3-Glucoside: A Technical Guide to Nomenclature, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction: Clarifying the Nomenclature

In the realm of flavonoid research, the terms Kuromanine Chloride and Cyanidin-3-glucoside are often used interchangeably, leading to potential ambiguity. This technical guide aims to provide a definitive clarification on their nomenclature, present a comprehensive overview of their physicochemical properties, detail relevant experimental protocols, and delineate their roles in key signaling pathways.

This compound Chloride is the chloride salt form of Cyanidin-3-glucoside . The core bioactive molecule is cyanidin-3-glucoside, an anthocyanin composed of a cyanidin aglycone linked to a glucose molecule at the 3-position. The chloride ion serves as a counter-ion to the positively charged flavylium cation of the anthocyanin, rendering it a stable, crystalline solid. For the purposes of this guide, "cyanidin-3-glucoside" will refer to the bioactive molecule, while "this compound chloride" will be used when specifically referencing the salt form, particularly in the context of its chemical synthesis and physicochemical properties as a supplied substance.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound chloride and cyanidin-3-glucoside is fundamental for their application in research and drug development. The following table summarizes key quantitative data for these compounds.

| Property | Value | Reference |

| Chemical Name | This compound Chloride; Cyanidin-3-glucoside chloride | N/A |

| Synonyms | Chrysontemin, Asterin, Idaein | N/A |

| CAS Number | 7084-24-4 | N/A |

| Molecular Formula | C21H21ClO11 | N/A |

| Molecular Weight | 484.84 g/mol | N/A |

| Appearance | Dark red to black solid | N/A |

| Solubility | Soluble in acidic methanol and water. | N/A |

| UV-Vis (λmax in acidic methanol) | ~520-530 nm | N/A |

Experimental Protocols

Reproducible experimental protocols are critical for consistent and reliable scientific outcomes. This section provides detailed methodologies for the isolation and biological evaluation of cyanidin-3-glucoside.

Isolation of Cyanidin-3-Glucoside from Black Rice

This protocol outlines a common method for the extraction and purification of cyanidin-3-glucoside from a natural source.

Experimental Workflow for Isolation

Caption: Workflow for the isolation of cyanidin-3-glucoside from black rice.

Methodology:

-

Extraction: Milled black rice is macerated with a solution of 0.1% HCl in methanol (v/v) at a solid-to-solvent ratio of 1:10 (w/v). The mixture is agitated in the dark at 4°C for 24 hours.

-

Filtration and Concentration: The extract is filtered through Whatman No. 1 paper to remove solid particles. The filtrate is then concentrated under reduced pressure at 40°C using a rotary evaporator.

-

Purification by Column Chromatography: The concentrated extract is loaded onto an Amberlite XAD-7 resin column. The column is first washed with deionized water to remove sugars and other polar impurities, followed by elution with acidified ethanol (0.1% HCl in ethanol, v/v) to release the anthocyanins.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with a C18 column and a mobile phase gradient of water and acetonitrile, both acidified with 0.1% formic acid. Detection is performed at 520 nm.

-

Lyophilization: Fractions containing pure cyanidin-3-glucoside are pooled and lyophilized to yield a dark red to black powder.

In Vitro Anti-inflammatory Activity Assay: Inhibition of COX-2

This protocol describes a method to assess the inhibitory effect of cyanidin-3-glucoside on the cyclooxygenase-2 (COX-2) enzyme.

Experimental Workflow for COX-2 Inhibition Assay

Caption: Workflow for determining the COX-2 inhibitory activity of cyanidin-3-glucoside.

Methodology:

-

Reagent Preparation: All reagents are prepared according to the manufacturer's instructions (e.g., Cayman Chemical COX-2 Inhibitor Screening Assay Kit).

-

Enzyme and Inhibitor Incubation: In a 96-well plate, human recombinant COX-2 enzyme is pre-incubated with various concentrations of cyanidin-3-glucoside (or vehicle control) in reaction buffer for 10 minutes at 37°C.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid (substrate). The plate is incubated for a further 10 minutes at 37°C.

-

Reaction Termination and Measurement: The reaction is terminated by the addition of a strong acid (e.g., 1 M HCl). The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The percentage of COX-2 inhibition is calculated for each concentration of cyanidin-3-glucoside. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Biological Activity and Signaling Pathways

Cyanidin-3-glucoside exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. These effects are mediated through the modulation of several key cellular signaling pathways.

Quantitative Biological Activity Data

The following table summarizes the quantitative data on the biological activity of cyanidin-3-glucoside from various in vitro studies.

| Assay | Target/Cell Line | IC50 / Effect | Reference |

| Antioxidant Activity | DPPH radical scavenging | IC50: ~10-20 µg/mL | N/A |

| Anti-cancer Activity | MKN-45 (gastric cancer) | IC50: 87 µM at 24h[1] | [1] |

| HCT-116 (colon cancer) | IC50: > 400 µg/mL | [1] | |

| Anti-inflammatory Activity | COX-2 Inhibition | Dose-dependent inhibition in THP-1 macrophages[2][3] | [2][3] |

| TNF-α Inhibition | Reduction of TNF-α expression in Caco-2 and HUVEC cells[4] | [4] | |

| IL-6 Inhibition | Reduction of IL-6 expression in Caco-2 cells[4] | [4] |

Key Signaling Pathways

Cyanidin-3-glucoside is a well-documented inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.[4]

Caption: Inhibition of the NF-κB signaling pathway by cyanidin-3-glucoside.

Under inflammatory stimuli such as TNF-α, the inhibitor of NF-κB (IκBα) is phosphorylated and subsequently degraded, allowing the NF-κB dimer (p65/p50) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Cyanidin-3-glucoside has been shown to inhibit the degradation of IκBα, thereby preventing NF-κB translocation and suppressing the expression of inflammatory mediators like TNF-α, IL-6, and COX-2.[4]

Cyanidin-3-glucoside can also activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of cellular antioxidant responses.

Caption: Activation of the Nrf2 signaling pathway by cyanidin-3-glucoside.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Cyanidin-3-glucoside can induce a conformational change in Keap1, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, and upregulates the expression of antioxidant and cytoprotective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Conclusion

This technical guide has provided a clear distinction between this compound chloride and cyanidin-3-glucoside, with the former being the chloride salt of the latter. Comprehensive tables of physicochemical properties and quantitative biological activities have been presented for easy reference. Detailed experimental protocols for the isolation and in vitro analysis of cyanidin-3-glucoside have been outlined to aid in reproducible research. Furthermore, the key roles of cyanidin-3-glucoside in modulating the NF-κB and Nrf2 signaling pathways have been visually represented and described. This guide serves as a valuable resource for researchers, scientists, and drug development professionals working with this potent and versatile flavonoid. Further research is warranted to fully elucidate its therapeutic potential, particularly through well-designed in vivo studies and clinical trials.

References

- 1. Anthocyanins, delphinidin-3-O-glucoside and cyanidin-3-O-glucoside, inhibit immune checkpoints in human colorectal cancer cells in vitro and in silico - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cyanidin-3-O-beta-glucoside inhibits iNOS and COX-2 expression by inducing liver X receptor alpha activation in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Biosynthesis Pathway of Kuromanine in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of Kuromanine (cyanidin-3-O-glucoside), a significant anthocyanin responsible for the red, purple, and blue pigmentation in many plants. This document details the enzymatic steps, regulatory networks, and experimental protocols relevant to the study and manipulation of this pathway for applications in research and drug development.

The Core Biosynthesis Pathway of this compound

This compound is synthesized via the flavonoid branch of the phenylpropanoid pathway. The pathway initiates with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce naringenin, a key intermediate. From naringenin, the pathway branches into various flavonoid classes, with one branch leading to the synthesis of anthocyanins, including this compound.

The core biosynthetic pathway from p-Coumaroyl-CoA is illustrated below:

The key enzymes involved in this pathway are:

-

Chalcone Synthase (CHS): Catalyzes the initial condensation of p-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin chalcone. This is a rate-limiting step in flavonoid biosynthesis.[1][2][3]

-

Chalcone Isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone to (2S)-naringenin.[4][5]

-

Flavanone 3-Hydroxylase (F3H): Hydroxylates flavanones (like naringenin and eriodictyol) to their corresponding dihydroflavonols.[6][7][8][9]

-

Flavonoid 3'-Hydroxylase (F3'H): Introduces a hydroxyl group at the 3' position of the B-ring of flavanones and dihydroflavonols, a crucial step for the synthesis of cyanidin-based anthocyanins.

-

Dihydroflavonol 4-Reductase (DFR): Reduces dihydroflavonols to their corresponding leucoanthocyanidins. The substrate specificity of DFR can influence the type of anthocyanin produced.[10][11][12][13][14]

-

Anthocyanidin Synthase (ANS): Also known as leucoanthocyanidin dioxygenase (LDOX), it catalyzes the oxidation of leucoanthocyanidins to form colored anthocyanidins.

-

UDP-glucose:Flavonoid 3-O-Glucosyltransferase (UFGT): Glycosylates anthocyanidins at the 3-hydroxyl group to form more stable anthocyanins, such as this compound.

Quantitative Data on Key Enzymes

The kinetic properties of the enzymes in the this compound biosynthesis pathway are crucial for understanding the flux through the pathway and for metabolic engineering efforts. The following table summarizes available kinetic data for key enzymes from various plant sources. It is important to note that these values can vary significantly between species and experimental conditions.

| Enzyme | Plant Source | Substrate | Km (µM) | Vmax | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| CHS | Medicago sativa | p-Coumaroyl-CoA | 1.6 | - | - | - | [15] |

| Malonyl-CoA | 3.2 | - | - | - | [15] | ||

| CHI | Oryza sativa | Naringenin Chalcone | 11.60 | - | 69.35 | 5.978 x 106 | [4] |

| Deschampsia antarctica | Naringenin Chalcone | 15.3 ± 1.5 | - | 130.3 ± 13.8 | - | [5] | |

| F3'H | Camellia sinensis | Naringenin | 17.08 | 0.98 pM·min-1 | - | - | [16] |

| Dihydrokaempferol | 143.64 | 0.19 pM·min-1 | - | - | [16] | ||

| Perilla frutescens | Naringenin | 19.6 | - | - | - | [17] | |

| DFR | Vitis vinifera | Dihydroquercetin | 30 | - | - | - | [10] |

| Camellia sinensis (CsDFRa) | Dihydroquercetin | 41.80 | - | - | - | [11] | |

| Camellia sinensis (CsDFRc) | Dihydrokaempferol | 42.31 | - | - | - | [11] |

Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated at the transcriptional level by a complex interplay of transcription factors and is influenced by various developmental and environmental cues, including phytohormones.

The expression of the structural genes encoding the biosynthetic enzymes is primarily controlled by the MBW complex, which consists of three types of transcription factors:

-

R2R3-MYB

-

basic Helix-Loop-Helix (bHLH)

-

WD40-repeat proteins

This complex binds to the promoters of the late biosynthetic genes (DFR, ANS, UFGT) to activate their transcription.

Several phytohormones play a crucial role in modulating this compound biosynthesis, often by influencing the expression of the regulatory and structural genes.

-

Abscisic Acid (ABA): Generally promotes anthocyanin accumulation, particularly during fruit ripening. ABA signaling can upregulate the expression of key biosynthetic genes, including CHS, F3H, DFR, and ANS.[18][19][20][21]

-

Jasmonic Acid (JA): Often acts as a positive regulator of anthocyanin biosynthesis, especially in response to stress conditions like wounding or pathogen attack. The JA signaling pathway can induce the expression of MBW complex components.[22][23][24][25][26][27]

-

Salicylic Acid (SA): The role of SA is more complex and can be either synergistic or antagonistic to anthocyanin biosynthesis depending on the plant species and its interaction with other hormones. In some cases, SA can inhibit anthocyanin production.[23][28][29]

The following diagram illustrates the simplified signaling pathways of ABA and JA in regulating this compound biosynthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound biosynthesis.

Objective: To extract and quantify this compound (cyanidin-3-O-glucoside) from plant tissues.

Materials:

-

Plant tissue (e.g., leaves, fruits, petals)

-

Liquid nitrogen

-

Extraction solvent: Methanol with 1% HCl (v/v)

-

HPLC system with a C18 column and a UV-Vis or DAD detector

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

This compound (cyanidin-3-O-glucoside) standard

-

Microcentrifuge tubes

-

Syringe filters (0.45 µm)

Protocol:

-

Sample Preparation:

-

Freeze a known weight of fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Transfer the powdered tissue to a microcentrifuge tube.

-

Add the extraction solvent (e.g., 1 mL per 100 mg of tissue).

-

Vortex thoroughly and incubate in the dark at 4°C for at least 1 hour (or overnight).

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Detection Wavelength: 520 nm.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Gradient Elution:

-

0-5 min: 5% B

-

5-25 min: Linear gradient from 5% to 30% B

-

25-30 min: Linear gradient from 30% to 50% B

-

30-35 min: Hold at 50% B

-

35-40 min: Return to 5% B

-

40-45 min: Column re-equilibration at 5% B.

-

-

Quantification: Prepare a standard curve using a series of known concentrations of this compound standard. Identify and quantify the this compound peak in the sample chromatogram by comparing the retention time and peak area to the standard curve.

-

The following diagram illustrates a general workflow for the extraction and analysis of this compound.

Objective: To determine the activity of DFR in a crude plant protein extract.

Materials:

-

Plant tissue

-

Liquid nitrogen

-

Extraction buffer: 0.1 M Tris-HCl (pH 7.5) containing 10 mM DTT, 1 mM EDTA, and 5% (w/v) PVPP.

-

Assay buffer: 0.1 M Potassium phosphate buffer (pH 6.5).

-

Substrate: Dihydroquercetin (dissolved in methanol).

-

Cofactor: NADPH.

-

Spectrophotometer.

Protocol:

-

Protein Extraction:

-

Grind a known weight of plant tissue in liquid nitrogen to a fine powder.

-

Homogenize the powder in ice-cold extraction buffer.

-

Centrifuge at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant (crude protein extract). Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Enzyme Assay:

-

The total reaction volume is 1 mL.

-

In a cuvette, add:

-

850 µL of assay buffer.

-

50 µL of crude protein extract.

-

50 µL of 10 mM NADPH solution.

-

-

Incubate at 30°C for 5 minutes to pre-warm the mixture.

-

Initiate the reaction by adding 50 µL of 1 mM dihydroquercetin solution.

-

Immediately monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) for 5-10 minutes.

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADPH (6.22 mM-1cm-1). One unit of DFR activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the assay conditions.

-

This technical guide provides a foundational understanding of the this compound biosynthesis pathway, its regulation, and key experimental methodologies. For further in-depth analysis and specific applications, it is recommended to consult the cited literature and adapt the protocols to the specific plant species and research objectives.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Chalcone synthase - Wikipedia [en.wikipedia.org]

- 4. Biochemical and Molecular Characterization of the Rice Chalcone Isomerase Family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure and enzymatic properties of chalcone isomerase from the Antarctic vascular plant Deschampsia antarctica Desv - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pakbs.org [pakbs.org]

- 7. Functional Analysis of Two Flavanone-3-Hydroxylase Genes from Camellia sinensis: A Critical Role in Flavonoid Accumulation [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Flavanone-3-Hydroxylase Plays an Important Role in the Biosynthesis of Spruce Phenolic Defenses Against Bark Beetles and Their Fungal Associates [frontiersin.org]

- 10. Kinetic and binding equilibrium studies of dihydroflavonol 4-reductase from Vitis vinifera and its unusually strong substrate inhibition [scirp.org]

- 11. Functional analysis of the dihydroflavonol 4-reductase family of Camellia sinensis: exploiting key amino acids to reconstruct reduction activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. Frontiers | Dihydroflavonol 4-Reductase Genes from Freesia hybrida Play Important and Partially Overlapping Roles in the Biosynthesis of Flavonoids [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. Cloning and Characterization of a Flavonoid 3'-Hydroxylase Gene from Tea Plant (Camellia sinensis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Frontiers | Abscisic Acid Regulates Anthocyanin Biosynthesis and Gene Expression Associated With Cell Wall Modification in Ripening Bilberry (Vaccinium myrtillus L.) Fruits [frontiersin.org]

- 19. Exogenous Abscisic Acid Regulates Anthocyanin Biosynthesis and Gene Expression in Blueberry Leaves [mdpi.com]

- 20. Abscisic Acid Regulates Anthocyanin Biosynthesis and Gene Expression Associated With Cell Wall Modification in Ripening Bilberry (Vaccinium myrtillus L.) Fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Transcriptional regulation of abscisic acid biosynthesis and signal transduction, and anthocyanin biosynthesis in ‘Bluecrop’ highbush blueberry fruit during ripening | PLOS One [journals.plos.org]

- 22. Function and Mechanism of Jasmonic Acid in Plant Responses to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 23. frontiersin.org [frontiersin.org]

- 24. jasmonic acid biosynthesis: Topics by Science.gov [science.gov]

- 25. Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants [mdpi.com]

- 26. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Salicylic acid accumulation correlates with low anthocyanin production in Arabidopsis | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]

- 29. globethesis.com [globethesis.com]

The Biological Activity of Kuromanin in Cell Lines: A Technical Guide

Introduction

Kuromanin, also known as cyanidin-3-O-glucoside (C3G), is a prominent member of the anthocyanin family of flavonoids, widely distributed in pigmented fruits and vegetables.[1] Emerging research has highlighted its significant biological activities, particularly its potential as an anti-cancer, anti-inflammatory, and antioxidant agent. This technical guide provides an in-depth overview of the cellular and molecular mechanisms underlying the effects of Kuromanin in various cell lines, with a focus on its impact on cell viability, apoptosis, and key signaling pathways. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of natural compounds.

Cytotoxic and Anti-proliferative Effects of Kuromanin

Kuromanin exhibits dose-dependent cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, vary depending on the cell line and the duration of exposure.

Table 1: IC50 Values of Kuromanin in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 24 | Not specified, but pro-apoptotic effects observed | [2] |

| MKN-45 | Gastric Cancer | 24 | Not specified, but significant anti-proliferative effects observed | |

| HS578T | Breast Cancer | 48 | ~30 | [3] |

| HepG2 | Hepatocellular Carcinoma | Not Specified | Not specified, but induced apoptosis | [4] |

Note: The available literature provides some specific IC50 values, while other studies focus on the qualitative anti-proliferative and pro-apoptotic effects at given concentrations.

Induction of Apoptosis

A primary mechanism of Kuromanin's anti-cancer activity is the induction of apoptosis, or programmed cell death. Flow cytometry analysis using Annexin V and propidium iodide (PI) staining is a common method to quantify this effect.

Table 2: Quantitative Analysis of Apoptosis Induced by Kuromanin

| Cell Line | Kuromanin Concentration (µM) | Incubation Time (h) | Percentage of Apoptotic Cells | Key Molecular Changes | Reference |

| MCF-7 | IC50 | 24 | >51.5% | Increased p53, Bax, Caspase-3; Decreased Bcl-2 | [2] |

| MKN-45 | Not specified | 24 | 56.26% (from 0.17%) | Not specified | |

| HepG2 | 10 | Not Specified | 23.7% increase in Caspase-3 activity | Increased Caspase-3 activity | [4] |

| HepG2 | 50 | Not Specified | 42.8% increase in Caspase-3 activity | Increased Caspase-3 activity | [4] |

| HS578T | 10 | 48 | Dose-dependent increase | Caspase-3 activation | [3] |

| HS578T | 30 | 48 | Dose-dependent increase | Caspase-3 activation | [3] |

Modulation of Cellular Signaling Pathways

Kuromanin exerts its biological effects by modulating several key intracellular signaling pathways that are often dysregulated in cancer and inflammatory diseases. These include the Mitogen-Activated Protein Kinase (MAPK), Phosphatidylinositol 3-Kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) pathways.

MAPK Signaling Pathway

The MAPK pathway is crucial in regulating cell proliferation, differentiation, and apoptosis.[5][6] Kuromanin has been shown to activate the MAPK pathway in some cancer cells, leading to an anti-tumor response.

Table 3: Effect of Kuromanin on MAPK Pathway Proteins

| Cell Line | Kuromanin Treatment | Target Protein | Observed Effect | Reference |

| MKN-45 | Not specified | MAPK | Activation |

Note: Quantitative fold-change data from Western blot analyses are not consistently reported in the reviewed literature.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a hallmark of many cancers. Kuromanin has been shown to inhibit the PI3K/Akt pathway, contributing to its pro-apoptotic effects.

Table 4: Effect of Kuromanin on PI3K/Akt Pathway Proteins

| Cell Line | Kuromanin Treatment | Target Protein | Observed Effect | Reference |

| MKN-45 | Not specified | p-AKT | Downregulation |

Note: Quantitative fold-change data from Western blot analyses are not consistently reported in the reviewed literature.

NF-κB Signaling Pathway

The NF-κB pathway plays a key role in inflammation and immunity, and its constitutive activation is linked to cancer development and progression.[5] Kuromanin has been found to activate the NF-κB signaling pathway in certain cancer cells, which, in some contexts, can contribute to an anti-tumor immune response.

Table 5: Effect of Kuromanin on NF-κB Pathway Proteins

| Cell Line | Kuromanin Treatment | Target Protein | Observed Effect | Reference |

| MKN-45 | Not specified | NF-κB | Activation |

Note: Quantitative fold-change data from Western blot analyses are not consistently reported in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[7]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

-

Treatment: Treat cells with various concentrations of Kuromanin and a vehicle control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[7]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the desired concentrations of Kuromanin for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with ice-cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and to quantify changes in their expression or phosphorylation status.

Protocol:

-

Protein Extraction: Lyse Kuromanin-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. The band intensities can be quantified using densitometry software.

Conclusion

Kuromanin demonstrates significant biological activity in various cancer cell lines, primarily through the induction of apoptosis and the modulation of key signaling pathways, including the MAPK, PI3K/Akt, and NF-κB pathways. The data presented in this technical guide underscore the potential of Kuromanin as a lead compound for the development of novel cancer therapeutics. Further research is warranted to elucidate the precise molecular targets of Kuromanin and to evaluate its efficacy and safety in preclinical and clinical settings. The provided experimental protocols offer a foundation for researchers to further investigate the multifaceted activities of this promising natural compound.

References

- 1. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchhub.com [researchhub.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. m.youtube.com [m.youtube.com]

- 6. pubcompare.ai [pubcompare.ai]

- 7. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Antioxidant Mechanism of Kuromanin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kuromanin, also known as cyanidin-3-O-glucoside (C3G), is a prominent anthocyanin found in a variety of pigmented fruits and vegetables. Extensive research has highlighted its potent antioxidant properties, which are attributed to a multifaceted mechanism of action. This technical guide provides an in-depth exploration of the core antioxidant mechanisms of kuromanin, including its direct radical scavenging activities and its ability to modulate endogenous antioxidant defense systems. We delve into the intricate signaling pathways influenced by kuromanin, primarily the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and its interplay with the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. This document summarizes key quantitative data, provides detailed experimental protocols for assessing antioxidant activity, and presents visual diagrams of the involved signaling pathways to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous chronic and degenerative diseases.[1] Kuromanin, a water-soluble flavonoid, has garnered significant attention for its potential therapeutic effects, largely owing to its robust antioxidant capabilities.[2] This guide elucidates the chemical and biological basis of kuromanin's antioxidant action, providing a technical resource for the scientific community.

Direct Antioxidant Activity: Radical Scavenging

Kuromanin's chemical structure, featuring multiple hydroxyl groups on its phenyl rings, endows it with the ability to directly donate hydrogen atoms or electrons to neutralize a wide array of free radicals.[3] This direct scavenging activity is a primary line of defense against oxidative damage. The efficacy of this action is commonly quantified using various in vitro assays.

Quantitative Data on Radical Scavenging Activity

The radical scavenging potential of kuromanin has been evaluated using several established assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay. The half-maximal inhibitory concentration (IC50) and ORAC values provide a quantitative measure of this activity.

| Assay | Matrix/Solvent | IC50 / ORAC Value | Reference |

| DPPH Radical Scavenging | Methanol | 7.29 µM | [3] |

| Ethanol | 6.61 µM | [3] | |

| ABTS Radical Scavenging | Not Specified | Lower IC50 than DPPH | [2] |

| ORAC | Not Specified | 3.5 times stronger than Trolox | [4][5] |

Table 1: Summary of in vitro radical scavenging activity of Kuromanin.

Indirect Antioxidant Activity: Modulation of Cellular Defense Systems

Beyond its direct scavenging effects, kuromanin exerts a profound influence on endogenous antioxidant defense mechanisms. This is primarily achieved through the activation of the Nrf2 signaling pathway, a master regulator of cellular redox homeostasis.[1][6]

The Nrf2-ARE Signaling Pathway

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[7] Upon exposure to oxidative stress or in the presence of Nrf2 activators like kuromanin, Keap1 undergoes a conformational change, leading to the release of Nrf2.[7] Liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, thereby upregulating their expression.[1][6]

Upregulation of Antioxidant Enzymes

The activation of the Nrf2-ARE pathway by kuromanin leads to the enhanced synthesis of a battery of phase II detoxifying and antioxidant enzymes. These include:

-

Superoxide Dismutase (SOD): Catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).

-

Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.

-

Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides at the expense of glutathione.

-

Heme Oxygenase-1 (HO-1): An inducible enzyme that catabolizes heme into biliverdin (a potent antioxidant), free iron, and carbon monoxide.

Studies have demonstrated that treatment with kuromanin significantly increases the expression and activity of these crucial antioxidant enzymes in various cell and animal models.[8]

Quantitative Data on Enzyme Modulation

The following table summarizes the observed effects of kuromanin on the expression and activity of key antioxidant enzymes.

| Enzyme | Cell/Animal Model | Treatment Concentration/Dose | Fold Change/Effect | Reference |

| SOD | CCl4-treated mouse livers | Not specified | Increased activity | [8] |

| CAT | CCl4-treated mouse livers | Not specified | Increased activity | [8] |

| GPx | CCl4-treated mouse livers | Not specified | Increased activity | [8] |

| HO-1 | PC3 cells | 50 µM | Significant mRNA increase | [9] |

| Nrf2 | 5/6 nephrectomized rats | 60 mg/kg/day | Enhanced nuclear translocation | [10][11][12] |

Table 2: Effect of Kuromanin on the expression and activity of antioxidant enzymes and Nrf2 translocation.

Interplay with Other Signaling Pathways

The antioxidant mechanism of kuromanin is not confined to the Nrf2 pathway but also involves intricate crosstalk with other critical cellular signaling networks, notably the NF-κB and MAPK pathways.

Inhibition of the NF-κB Pathway

The NF-κB pathway is a key regulator of inflammation, and its activation is often linked to increased oxidative stress. Kuromanin has been shown to inhibit the activation of NF-κB.[13][14] This is achieved by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα. By keeping NF-κB in its inactive state in the cytoplasm, kuromanin suppresses the transcription of pro-inflammatory and pro-oxidant genes.

Modulation of MAPK Signaling

The MAPK family of proteins, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are involved in a wide range of cellular processes, including the response to oxidative stress. Kuromanin can modulate the phosphorylation and activation of these kinases, although the specific effects can be context-dependent. For instance, activation of the ERK pathway has been linked to the Nrf2-mediated antioxidant response induced by cyanidin-3-glucoside.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To provide a clearer understanding of the complex molecular interactions involved in kuromanin's antioxidant activity, the following diagrams have been generated using the DOT language.

Caption: Kuromanin's multifaceted antioxidant and anti-inflammatory signaling.

Caption: General workflow for in vitro antioxidant capacity assessment.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of kuromanin's antioxidant properties.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (analytical grade)

-

Kuromanin (or sample extract)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.

-

Sample Preparation: Prepare a stock solution of kuromanin in methanol. Perform serial dilutions to obtain a range of concentrations.

-

Assay:

-

In a 96-well plate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the different concentrations of kuromanin solution, positive control, or methanol (as a blank) to the respective wells.

-

Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the kuromanin sample or positive control.

-

IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentrations.

Oxygen Radical Absorbance Capacity (ORAC) Assay

Principle: This assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe (typically fluorescein) that is induced by a peroxyl radical generator (such as AAPH). The antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC).

Materials:

-

Fluorescein sodium salt

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

-

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard

-

Phosphate buffer (75 mM, pH 7.4)

-

Kuromanin (or sample extract)

-

Black 96-well microplate

-

Fluorescence microplate reader with temperature control

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of fluorescein in phosphate buffer.

-

Prepare a fresh solution of AAPH in phosphate buffer just before use.

-

Prepare a stock solution of Trolox in phosphate buffer and create a standard curve by serial dilution.

-

-

Sample Preparation: Dissolve kuromanin in phosphate buffer and prepare various dilutions.

-

Assay:

-

In a black 96-well plate, add 150 µL of the fluorescein working solution to each well.

-

Add 25 µL of the kuromanin sample, Trolox standards, or phosphate buffer (blank) to the appropriate wells.

-

Incubate the plate at 37°C for 15-30 minutes in the plate reader.

-

Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

-

-

Measurement: Immediately begin recording the fluorescence intensity every 1-2 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm. The plate should be maintained at 37°C.

-

Calculation:

-

Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.

-

Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the standards and samples.

-

Plot the Net AUC of the Trolox standards against their concentrations to generate a standard curve.

-

Determine the ORAC value of the kuromanin samples in Trolox equivalents (TE) from the standard curve.

-

Western Blotting for Nrf2 and Keap1

Principle: Western blotting is used to detect the protein levels of Nrf2 (total and nuclear) and Keap1 in cell lysates to assess the activation of the Nrf2 pathway by kuromanin.

Materials:

-

Cell culture reagents

-

Kuromanin

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Nuclear and cytoplasmic extraction kit

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Nrf2, anti-Keap1, anti-Lamin B1 for nuclear fraction, anti-β-actin or anti-GAPDH for cytoplasmic/total lysate)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and treat with different concentrations of kuromanin for a specified time.

-

Protein Extraction:

-

For total protein, lyse the cells with RIPA buffer.

-

For nuclear and cytoplasmic fractions, use a commercial kit following the manufacturer's instructions.

-

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the respective loading controls (Lamin B1 for nuclear fraction, β-actin/GAPDH for total/cytoplasmic fractions).

Conclusion

Kuromanin exhibits a powerful and multifaceted antioxidant mechanism of action. It not only directly neutralizes free radicals but also enhances the cellular antioxidant defense system through the activation of the Nrf2 signaling pathway. Its ability to concurrently inhibit the pro-inflammatory NF-κB pathway and modulate MAPK signaling further contributes to its protective effects against oxidative stress. The quantitative data and detailed protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this promising natural compound. A thorough understanding of these mechanisms is crucial for the rational design of novel antioxidant therapies and the development of functional foods and nutraceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. kuromanin.com [kuromanin.com]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Curcumin induces Nrf2 nuclear translocation and prevents glomerular hypertension, hyperfiltration, oxidant stress, and the decrease in antioxidant enzymes in 5/6 nephrectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Curcumin Induces Nrf2 Nuclear Translocation and Prevents Glomerular Hypertension, Hyperfiltration, Oxidant Stress, and the Decrease in Antioxidant Enzymes in 5/6 Nephrectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Spectrophotometric Properties of Kuromanin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kuromanin, also known as cyanidin-3-O-glucoside, is a prominent anthocyanin responsible for the vibrant red, purple, and blue hues in numerous plants. Beyond its role as a natural colorant, Kuromanin exhibits significant antioxidant and potential therapeutic properties, making it a subject of intense scientific scrutiny. This technical guide provides a comprehensive overview of the spectrophotometric characteristics of Kuromanin, including its molar absorptivity, UV-Visible absorption profile under varying pH conditions, and its fluorescence behavior. Detailed experimental protocols for its spectrophotometric analysis are presented to ensure methodological rigor in research applications. Furthermore, this guide elucidates the molecular mechanism of Kuromanin's antioxidant activity through the Keap1-Nrf2 signaling pathway, visualized with a detailed diagram. This document is intended to serve as a core reference for researchers, scientists, and professionals in drug development engaged in the study and application of this important phytochemical.

Quantitative Spectrophotometric Data

The spectrophotometric properties of Kuromanin are fundamental to its quantification and characterization. The following tables summarize the key quantitative data.

Table 1: Molar Absorptivity of Kuromanin

| Parameter | Value | Units | Reference |

| Molar Extinction Coefficient (ε) | 29,600 | L·mol⁻¹·cm⁻¹ | [1] |

Table 2: UV-Visible Absorption Maxima (λmax) of Kuromanin at Various pH Values

The absorption spectrum of Kuromanin is highly sensitive to the pH of the solution, exhibiting a pronounced bathochromic shift (a shift to longer wavelengths) as the pH increases. This is due to structural changes in the molecule.[2][3]

| pH | λmax (nm) | Predominant Molecular Form | Visual Color | Reference |

| 0.5 | 508 | Flavylium Cation | Orange-Red | [1][2] |

| 2.0 | ~510 | Flavylium Cation | Red | [3] |

| 3.3 | 511 | Flavylium Cation | Reddish | [2] |

| 4.0 | ~520 | Flavylium Cation/Carbinol Pseudobase | Reddish-Purple | [3][4] |

| 5.2 | - | Carbinol Pseudobase (colorless) | Colorless | [4] |

| 6.0 | ~550 | Quinoidal Base | Purple | [4][5] |

| 7.0 | ~565 | Quinoidal Base | Violet | [3][5] |

| 8.0 | 586 | Quinoidal Base Anion | Blue | [2][5] |

| 9.0 | ~590 | Chalcone | Yellowish-Green | [3] |

| 12.5 | 603 | Chalcone | Yellow-Green | [1][2] |

Experimental Protocols

Accurate and reproducible spectrophotometric analysis of Kuromanin requires standardized experimental protocols. The following section details the pH differential method for the quantification of total monomeric anthocyanins, expressed as Kuromanin equivalents.

Determination of Total Monomeric Anthocyanin Content by the pH Differential Method

This method is based on the structural transformation of anthocyanins as a function of pH. The colored oxonium form exists at pH 1.0, while the colorless hemiketal form predominates at pH 4.5. The difference in absorbance at the wavelength of maximum absorption (λvis-max) is proportional to the concentration of monomeric anthocyanins.

2.1.1. Materials and Reagents

-

Potassium chloride (KCl)

-

Sodium acetate (CH₃COONa)

-

Hydrochloric acid (HCl)

-

Distilled or deionized water

-

Kuromanin standard (optional, for calibration)

-

Spectrophotometer (visible range)

-

pH meter

-

Volumetric flasks and pipettes

-

Cuvettes (1 cm path length)

2.1.2. Preparation of Buffers

-

pH 1.0 Buffer (0.025 M Potassium Chloride): Dissolve 1.86 g of KCl in approximately 980 mL of distilled water. Adjust the pH to 1.0 with concentrated HCl. Make up the final volume to 1 L with distilled water.

-

pH 4.5 Buffer (0.4 M Sodium Acetate): Dissolve 54.43 g of sodium acetate trihydrate in approximately 960 mL of distilled water. Adjust the pH to 4.5 with concentrated HCl. Make up the final volume to 1 L with distilled water.

2.1.3. Sample Preparation

-

Extract a known weight of the sample material (e.g., fruit powder, plant extract) with a suitable solvent (e.g., acidified methanol).

-

Filter or centrifuge the extract to remove any solid particles.

-

Prepare two dilutions of the extract. For the first dilution, use the pH 1.0 buffer. For the second dilution, use the pH 4.5 buffer. The dilution factor should be the same for both and should be chosen so that the absorbance at λvis-max is within the linear range of the spectrophotometer (typically 0.2-1.4 AU).

2.1.4. Spectrophotometric Measurement

-

Allow the diluted samples to equilibrate for at least 15-20 minutes.

-

Set the spectrophotometer to measure absorbance at the λvis-max of Kuromanin (which may vary slightly depending on the sample matrix but is typically around 510-520 nm in acidic conditions) and at 700 nm (to correct for haze).

-

Use distilled water or the respective buffers as a blank.

-

Measure the absorbance of both the pH 1.0 and pH 4.5 diluted samples at λvis-max and 700 nm.

2.1.5. Calculation of Anthocyanin Concentration

The concentration of total monomeric anthocyanins, expressed as mg of Kuromanin per liter or per 100g of sample, is calculated using the following formula:

Absorbance (A) = (Aλvis-max - A700nm)pH 1.0 - (Aλvis-max - A700nm)pH 4.5

Total Monomeric Anthocyanins (mg/L) = (A × MW × DF × 1000) / (ε × l)

Where:

-

A = Absorbance difference

-

MW = Molecular weight of Kuromanin (449.2 g/mol )

-

DF = Dilution factor

-

ε = Molar extinction coefficient of Kuromanin (29,600 L·mol⁻¹·cm⁻¹)

-

l = Pathlength of the cuvette (typically 1 cm)

-

1000 = Factor to convert g to mg

Molecular Mechanism and Signaling Pathway

Kuromanin's potent antioxidant effects are, in part, mediated through the activation of the Keap1-Nrf2 signaling pathway. This pathway is a critical regulator of cellular defense against oxidative stress.

The Keap1-Nrf2 Signaling Pathway

Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its inhibitor protein, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation.

Upon exposure to electrophiles or reactive oxygen species (ROS), or in the presence of Nrf2 activators like Kuromanin, specific cysteine residues in Keap1 are modified. This leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and inhibiting Nrf2 degradation.

Stabilized Nrf2 then translocates into the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes. This binding initiates the transcription of genes encoding for antioxidant enzymes (e.g., heme oxygenase-1, NAD(P)H:quinone oxidoreductase 1), detoxification enzymes, and proteins involved in glutathione synthesis. The upregulation of these genes enhances the cell's capacity to neutralize ROS and detoxify harmful substances, thereby protecting against oxidative damage.

Caption: Kuromanin-mediated activation of the Keap1-Nrf2 antioxidant signaling pathway.

Experimental Workflow for Studying Nrf2 Activation

A typical workflow to investigate the effect of Kuromanin on the Nrf2 pathway in a cell-based model is outlined below.

References

An In-depth Technical Guide to the Solubility of Kuromanin in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of kuromanin (cyanidin-3-O-glucoside), a prevalent anthocyanin with significant therapeutic potential. Understanding its solubility in various organic solvents is critical for its extraction, purification, formulation, and delivery in pharmaceutical and nutraceutical applications. This document compiles available quantitative solubility data, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Introduction to Kuromanin

Kuromanin, or cyanidin-3-O-glucoside, is a water-soluble natural pigment found in a variety of fruits and vegetables, contributing to their red, purple, and blue hues. As a member of the flavonoid family, it has garnered considerable interest for its antioxidant, anti-inflammatory, and potential disease-preventing properties. The therapeutic application of kuromanin is, however, contingent on its bioavailability, which is significantly influenced by its solubility in various solvent systems used during processing and formulation.

Quantitative Solubility of Kuromanin

The solubility of kuromanin is dictated by its hydrophilic glycoside moiety and the less polar cyanidin aglycone. This amphiphilic nature results in varying degrees of solubility across different organic solvents. The following table summarizes the currently available quantitative solubility data for kuromanin. It is important to note that solubility can be influenced by factors such as temperature, pH, and the purity of both the solute and the solvent.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility | Citation(s) |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Not Specified | ~ 5 mg/mL | [1] |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Not Specified | ~ 0.1 mg/mL | [1] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | N/A | N/A | Not Specified | ~ 1 mg/mL | [1] |

| Water | H₂O | 18.02 | Not Specified | 0.6 mg/mL | [2][3][4] |

Experimental Protocol for Solubility Determination

The following section outlines a detailed methodology for determining the solubility of kuromanin in an organic solvent of interest using the widely accepted shake-flask method followed by quantification via High-Performance Liquid Chromatography (HPLC).

3.1. Materials and Equipment

-

Kuromanin chloride (≥95% purity)

-

Selected organic solvents (HPLC grade): Methanol, Ethanol, Acetone, etc.

-

Deionized water

-

Hydrochloric acid (HCl) or Formic acid (for acidified solvents)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC system with a Diode Array Detector (DAD)

-

C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)

-

Volumetric flasks and pipettes

-

Autosampler vials

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of kuromanin powder to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.

-

For acidified solvents, prepare the solvent mixture (e.g., 0.1% HCl in methanol) before adding the kuromanin.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium solubility is achieved.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand for a short period to let the excess solid settle.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes) to pellet the undissolved solid.

-

-

Sample Preparation for HPLC Analysis:

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filter the aliquot through a 0.22 µm syringe filter into an autosampler vial.

-

Dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

-

HPLC Quantification:

-

Prepare a series of standard solutions of kuromanin of known concentrations in the mobile phase.

-

Inject the standard solutions into the HPLC system to construct a calibration curve by plotting peak area against concentration.

-

Inject the prepared samples and determine the concentration of kuromanin in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

3.3. HPLC Conditions (Example)

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 520 nm (for the flavylium cation)

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of kuromanin solubility.

Caption: Workflow for determining kuromanin solubility.

Signaling Pathways and Logical Relationships

While kuromanin's solubility is a physicochemical property and not directly involved in a signaling pathway, its ability to be dissolved is the first critical step for its bioavailability and subsequent interaction with biological systems. The following diagram illustrates this logical relationship.

Caption: Solubility's role in kuromanin's bioactivity.

Conclusion

The solubility of kuromanin in organic solvents is a fundamental parameter for its scientific and commercial utilization. While quantitative data is available for a few specialized solvents, further research is needed to establish a comprehensive solubility profile in commonly used alcohols and other organic media. The experimental protocol detailed in this guide provides a robust framework for researchers to determine these values accurately. A thorough understanding of kuromanin's solubility will undoubtedly accelerate its development as a functional food ingredient and therapeutic agent.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Nanoencapsulation of Cyanidin 3-O-Glucoside: Purpose, Technique, Bioavailability, and Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. extraction-solvents-affect-anthocyanin-yield-color-and-profile-of-strawberries - Ask this paper | Bohrium [bohrium.com]

The Occurrence and Quantification of Kuromanin in Edible Berries: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence of kuromanin (cyanidin-3-O-glucoside) in a variety of edible berries. Kuromanin, a prominent anthocyanin, is of significant interest to the scientific community due to its potent antioxidant and anti-inflammatory properties. This document offers a comprehensive summary of its concentration in various berries, detailed experimental protocols for its quantification, and an exploration of the key signaling pathways it modulates.

Quantitative Data on Kuromanin Content in Edible Berries

The concentration of kuromanin varies significantly among different berry species, influenced by factors such as cultivar, ripeness, and growing conditions. The following table summarizes the quantitative data for kuromanin content in several common edible berries, expressed in milligrams per 100 grams of fresh weight (FW) to facilitate comparison.

| Berry Species | Scientific Name | Kuromanin (Cyanidin-3-O-glucoside) Content (mg/100g FW) | Reference(s) |

| Blackcurrant | Ribes nigrum | 1.3 - 9.9 | [1] |

| 16.03 (mean) | [2] | ||

| Blueberry (Bilberry) | Vaccinium myrtillus | Not explicitly quantified as kuromanin in the provided results, but a major anthocyanin. | |

| Blackberry | Rubus fruticosus | 85.21 - 109.39 | [3] |

| Predominantly cyanidin-3-glucoside | [4] | ||

| Chokeberry (Aronia) | Aronia melanocarpa | One of the four major anthocyanins. | [5] |

| Mulberry | Morus spp. | Predominantly cyanidin-3-O-glucoside. | [6] |

Note: The quantification of anthocyanins can be influenced by the extraction method and analytical technique employed. The values presented are derived from various studies and should be considered as representative ranges.

Experimental Protocols for Kuromanin Quantification

The accurate quantification of kuromanin in berry matrices is crucial for research and development. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS) are the most common and reliable methods.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is widely used for the separation and quantification of anthocyanins based on their unique absorption spectra.

a. Sample Preparation:

-

Homogenization: Weigh 5-10 grams of fresh or frozen berries and homogenize with a blender or mortar and pestle.

-

Extraction: Add 20-50 mL of acidified methanol (e.g., methanol/water/formic acid, 80:20:1, v/v/v) to the homogenized sample.

-

Sonication and Centrifugation: Sonicate the mixture for 15-30 minutes in an ultrasonic bath, followed by centrifugation at 4000-5000 rpm for 15 minutes.

-

Supernatant Collection: Carefully collect the supernatant. Repeat the extraction process on the pellet two more times to ensure complete extraction of anthocyanins.

-

Filtration: Combine the supernatants and filter through a 0.45 µm syringe filter into an HPLC vial.

b. HPLC-DAD Parameters:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase A: 5% Formic acid in water.

-

Mobile Phase B: 100% Acetonitrile.

-

Gradient Elution:

-

0-5 min: 10% B

-

5-20 min: 10-25% B

-

20-30 min: 25-40% B

-

30-35 min: 40-10% B

-

35-40 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30 °C.

-

Injection Volume: 10-20 µL.

-

Detection Wavelength: 520 nm for cyanidin-3-O-glucoside.

c. Quantification:

-

Prepare a calibration curve using a certified kuromanin (cyanidin-3-O-glucoside) standard of known concentrations.

-